molecular formula C16H16F3NO4S B2774995 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034564-99-1

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2774995
CAS No.: 2034564-99-1
M. Wt: 375.36
InChI Key: QAMSNQYJJPGVBP-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS Number: 2034564-99-1) is a synthetic organic compound with a molecular formula of C 16 H 16 F 3 NO 4 S and a molecular weight of 375.4 g/mol . Its structure features a benzamide core substituted with a trifluoromethoxy group, linked via an amide bond to a complex side chain containing a thiophene ring and a hydroxyethoxy moiety. The presence of both the trifluoromethoxy group and the thiophene heterocycle makes this compound a molecule of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel bioactive molecules . While the specific biological profile and mechanism of action for this compound require further experimental characterization, its molecular architecture offers strong potential for various research applications. Structurally related benzamide compounds have been explored for their antibacterial and anticancer activities in scientific literature, suggesting this compound could be a valuable candidate for similar investigative studies . Researchers may employ it as a key intermediate or building block in synthesizing more complex chemical libraries, or as a pharmacological probe to investigate interactions with biological targets. The compound is provided for research purposes as a high-purity material, with its identity confirmed by analytical techniques. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4S/c17-16(18,19)24-12-5-3-11(4-6-12)15(22)20-10-13(23-8-7-21)14-2-1-9-25-14/h1-6,9,13,21H,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMSNQYJJPGVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, focusing on relevant studies, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring , a hydroxyethoxy side chain , and a trifluoromethoxy group attached to a benzamide structure. Its molecular formula is C15H16F3N1O3S1C_{15}H_{16}F_3N_1O_3S_1, with a molecular weight of approximately 345.39 g/mol. The presence of these functional groups suggests diverse reactivity and interaction potential with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential antiviral activity

These activities are primarily attributed to the structural characteristics of the compound, particularly the interactions facilitated by the thiophene and hydroxyethoxy groups.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through its structure-activity relationships. A comparison with related compounds highlights its unique features:

Compound NameStructure FeaturesBiological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,4-dihydrobenzo[b][1,4]dioxepineSimilar core structure; different thiophene substitutionAntimicrobial
3,4-Dihydrobenzo[b][1,4]dioxepine derivativesLacks sulfonamide and hydroxyethoxy groupsVaries from anticancer to anti-inflammatory
Thiophene-based sulfonamidesContains thiophene and sulfonamide groupsAntimicrobial and anti-inflammatory

The combination of the hydroxyethoxy side chain with the benzo[b][1,4]dioxepine framework enhances its potential biological activity compared to structurally similar compounds.

Q & A

Basic: What are the common synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Thiophene Ring Formation : Use the Gewald reaction or cyclization of sulfur-containing precursors to generate the thiophene moiety .

Amide Coupling : React 4-(trifluoromethoxy)benzoyl chloride with a hydroxyethoxy-thiophene ethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide core .

Hydroxyethoxy Introduction : Employ nucleophilic substitution or epoxide ring-opening with ethylene glycol derivatives to install the hydroxyethoxy group .
Key Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (0°C to room temperature) are critical for yield and purity .

Advanced: How can synthesis conditions be optimized to improve yield and purity of the compound?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for amidation to enhance reactivity .
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
  • Purification : Employ gradient silica gel chromatography (hexane:ethyl acetate mixtures) to resolve stereoisomers or byproducts .
  • Reaction Monitoring : Track progress via TLC or HPLC-MS to identify intermediate phases requiring adjustment (e.g., extended stirring times for thiophene intermediates) .

Basic: What role does the trifluoromethoxy group play in the compound’s biological activity?

Answer:
The trifluoromethoxy (-OCF₃) group:

  • Enhances lipophilicity , improving membrane permeability .
  • Increases metabolic stability by resisting oxidative degradation compared to methoxy groups .
  • Modulates electronic effects on the benzamide core, potentially enhancing binding affinity to targets like kinases or nuclear receptors .

Advanced: How can contradictory bioactivity data (e.g., antifungal vs. inactive results) be resolved?

Answer:

  • Assay Validation : Verify assay conditions (e.g., pH, temperature) that may alter compound stability or target interaction .
  • Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophores responsible for activity .
  • Target Profiling : Use kinome-wide screening or SPR (surface plasmon resonance) to identify off-target interactions that may explain variability .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiophene substitution pattern) and amide bond formation .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular weight validation and impurity detection .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches .

Advanced: How can spectral overlaps in NMR be resolved for structural confirmation?

Answer:

  • 2D NMR Techniques : Use HSQC (heteronuclear single-quantum coherence) to correlate ¹H-¹³C signals, resolving crowded aromatic regions .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify amide proton assignments .
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotamers) .

Basic: What structural features are critical for SAR studies of this compound?

Answer:

  • Thiophene Ring : Essential for π-π stacking with hydrophobic enzyme pockets .
  • Hydroxyethoxy Chain : Impacts solubility and hydrogen bonding with targets .
  • Trifluoromethoxy Group : Balances lipophilicity and electronic effects for target engagement .

Advanced: How does modifying the hydroxyethoxy group influence target selectivity?

Answer:

  • Chain Length Variation : Shortening the chain may reduce steric hindrance, improving binding to compact active sites .
  • Protection/Deprotection Strategies : Temporarily masking the hydroxyl group (e.g., as an acetate) during synthesis can prevent undesired side reactions .
  • Biological Testing : Compare IC₅₀ values against kinase panels to map structure-selectivity relationships .

Basic: What strategies improve aqueous solubility for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance dissolution .
  • Salt Formation : Convert the free base to a hydrochloride salt via acid-base titration .
  • Prodrug Design : Introduce phosphate esters at the hydroxyethoxy group for transient solubility .

Advanced: How can stability under physiological pH be assessed and optimized?

Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC .
  • Degradant Identification : Use LC-MS/MS to characterize hydrolysis products (e.g., benzamide cleavage) .
  • Formulation Adjustments : Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage .

Basic: What computational tools predict binding modes of this compound?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets (PDB: 1ATP) .
  • Pharmacophore Mapping : Identify critical H-bond acceptors (amide carbonyl) and hydrophobic regions (thiophene) .

Advanced: How can MD simulations refine binding dynamics with target proteins?

Answer:

  • Force Field Selection : Use CHARMM36 for accurate trifluoromethoxy group parameterization .
  • Simulation Duration : Run 100–200 ns trajectories to capture conformational changes in protein-ligand complexes .
  • Binding Energy Calculations : Compute MM-PBSA/GBSA values to quantify contributions from key residues .

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